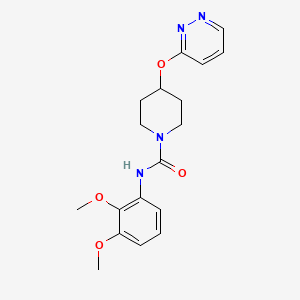

N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-24-15-6-3-5-14(17(15)25-2)20-18(23)22-11-8-13(9-12-22)26-16-7-4-10-19-21-16/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOCWPGRGPRNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a compound with significant potential in various biological applications. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Compound Overview

Chemical Structure and Properties

The compound is characterized by a piperidine core substituted with a pyridazin-3-yloxy group and a dimethoxyphenyl moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 342.39 g/mol. The structure is pivotal for its biological activity, influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Dimethoxyphenyl Group : Nucleophilic substitution reactions are commonly employed.

- Attachment of the Pyridazin-3-yloxy Moiety : This is often accomplished through etherification reactions with pyridazin derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression.

- Receptor Activation : It can activate receptors that trigger beneficial cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anticancer Activity : Studies have shown that related piperidine derivatives possess cytotoxic properties against various cancer cell lines, suggesting potential for use in cancer therapy .

- Antimicrobial Properties : Preliminary investigations indicate activity against certain bacterial strains, although further studies are needed to establish efficacy .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

-

Hypolipidemic Activity Study

A study on related piperidine derivatives demonstrated significant hypolipidemic effects in rodent models. The compounds reduced lipid levels by inhibiting hepatic synthesis pathways, showcasing their potential in treating hyperlipidemia . -

Anticancer Research

A recent study highlighted the anticancer properties of structurally similar compounds, which showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that this compound could have similar or improved efficacy.

Data Tables

Scientific Research Applications

N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a complex organic compound with a piperidine ring substituted with a phenethyl group and a pyridazin-3-yloxy moiety. It is of significant interest in medicinal chemistry because of its diverse biological activities.

Scientific Research Applications

While specific comprehensive data tables and well-documented case studies on this compound are not available in the search results, the following applications can be inferred:

- Synthesis and Preparation: The synthesis of this compound involves multiple steps, starting from readily available precursors. A common synthetic route includes the formation of the piperidine ring, introduction of the phenethyl group, and attachment of the pyridazin-3-yloxy moiety. Industrial production methods may involve optimized versions of these synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

- Mechanism of Action: The mechanism of action of N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

- Potential Therapeutic Applications: Tricyclic piperidine derivatives, which share structural similarities with this compound, are non-peptide inhibitors of human TPH and potentially useful in the treatment of disorders relating to disease or disorder characterized by an altered rate of the tryptophan-serotonin metabolism . Such disorders include lung fibrosis, pulmonary hypertension, asthma, osteoporosis, ulcerative colitis, irritable bowel syndrome, carcinoid syndrome, cancer (including breast cancer, prostate cancer, and neuroendocrine tumors with elevated serotonin secretion, e.g., carcinoid tumors), and inflammatory diseases (including multiple sclerosis and systemic sclerosis) .

Related Compounds and Research Areas

- Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: Research indicates that abnormalities in the Trp-KYN metabolic pathway are evident in a variety of diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses such as depression and schizophrenia . Key products and enzymes in this pathway, like KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are under investigation for their potential roles as risk factors for disease initiation, biomarkers for early detection, or targets for interventions .

- Neuroprotection and Neurotoxicity: KYN metabolites have garnered significant attention in neurobiology, particularly through their modulation of NMDA receptors . Kynurenic acid (KYNA) stands out due to its potent antioxidant properties and non-competitive antagonism of NMDA receptors .

- Picolinic Acid (PA): In neurodegenerative diseases, PA plays a dual role within the KYN pathway, potentially acting as both an antioxidant and a pro-oxidant, as seen in AD, PD, and ALS . This variability highlights the complexities of PA’s function in various biological systems .

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Position : The 2,3-dimethoxyphenyl group in the target compound may offer distinct hydrogen-bonding interactions compared to 3,4-substituted analogs (e.g., BK09211, Compound 56), influencing target selectivity .

- Heterocyclic Moieties : Pyridazine’s dual nitrogen atoms (vs. pyridine or imidazopyridine in MK-0974) could enhance polar interactions in enzymatic pockets .

- Steric and Electronic Effects : Bromine (Compound 56) and trifluoromethyl (PF-04457845) groups demonstrate how halogenation or fluorination modulates bioactivity and stability .

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMF or THF) impacts reaction efficiency.

- Temperature control is critical to avoid side reactions, especially with methoxy groups prone to demethylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .

- HPLC-Purity Analysis : Ensures ≥98% purity using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Advanced: How can contradictory biological activity data be resolved for this compound?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Strategies include:

Orthogonal Assays :

- Compare results from cell-based assays (e.g., luciferase reporters) and biochemical assays (e.g., kinase inhibition profiling) .

Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may interfere with results .

Structural Confirmation : Re-analyze batches via XRD or NOESY NMR to rule out conformational isomers .

Example : A study on similar piperazine carboxamides resolved conflicting D3 receptor binding data by correlating enantiopurity (via chiral HPLC) with activity .

Advanced: What computational methods optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Predict transition states and intermediates to identify rate-limiting steps (e.g., using DFT at the B3LYP/6-31G* level) .

- Machine Learning (ML) : Train models on reaction parameters (solvent, catalyst, temperature) from analogous syntheses to predict optimal conditions .

- Microkinetic Modeling : Simulate multi-step pathways to prioritize improving steps with low turnover frequencies .

Case Study : A piperidine-pyrrolidine hybrid synthesis achieved 85% yield by optimizing coupling steps using reaction path simulations .

Advanced: How does structural modification of the pyridazine moiety affect target selectivity?

Methodological Answer:

- SAR Studies :

- Replace pyridazine with pyrimidine or triazine to assess steric/electronic effects on binding .

- Introduce electron-withdrawing groups (e.g., Cl, CF3) to enhance interactions with hydrophobic pockets in enzymes .

- Docking Simulations : Use AutoDock or Schrödinger to map interactions with target proteins (e.g., kinases or GPCRs) .

Example : In D3 receptor antagonists, methoxy-to-fluoro substitution improved selectivity by 10-fold due to reduced steric clash .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

Q. Stability Data :

| Condition | Degradation (%) | Time (months) |

|---|---|---|

| 25°C, air | 15 | 3 |

| 4°C, N2 | <2 | 6 |

Advanced: How can enantiomeric impurities impact pharmacological data interpretation?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Bioactivity Comparison : Test individual enantiomers in target assays (e.g., cAMP modulation for GPCRs) .

- X-ray Crystallography : Resolve absolute configuration to correlate structure with activity .

Example : In a D3 antagonist study, the (R)-enantiomer showed 100-fold higher affinity than the (S)-form, explaining prior inconsistent data .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure .

- Ventilation : Conduct reactions in fume hoods due to potential pyridazine vapor release .

- Waste Disposal : Quench reactive intermediates with aqueous ethanol before disposal .

Advanced: What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

- MetaSite : Predicts phase I metabolism (e.g., CYP450-mediated oxidation of methoxy groups) .

- GLORY : Maps phase II conjugation sites (e.g., glucuronidation of the carboxamide) .

- Molecular Dynamics (MD) : Simulates enzyme-substrate interactions to identify labile regions .

Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.